molecular formula C25H18BrNO2 B15020016 [1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate

[1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate

Cat. No.: B15020016
M. Wt: 444.3 g/mol
InChI Key: QLEPFYGYXLMVNU-UHFFFAOYSA-N
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Description

[1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 2-aminonaphthalene to form the imine intermediate. This intermediate is then reacted with 4-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being explored for their potential use as pharmaceuticals. The unique structure of the compound allows for the design of molecules that can interact with specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and performance.

Mechanism of Action

The mechanism of action of [1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate stands out due to its unique combination of aromatic rings and functional groups. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H18BrNO2

Molecular Weight

444.3 g/mol

IUPAC Name

[1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C25H18BrNO2/c1-17-6-8-19(9-7-17)25(28)29-24-15-10-18-4-2-3-5-22(18)23(24)16-27-21-13-11-20(26)12-14-21/h2-16H,1H3

InChI Key

QLEPFYGYXLMVNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NC4=CC=C(C=C4)Br

Origin of Product

United States

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